2-methyl-N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide 2-methyl-N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13641300
InChI: InChI=1S/C17H26BNO3/c1-11(2)15(20)19-14-10-13(9-8-12(14)3)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3,(H,19,20)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)NC(=O)C(C)C
Molecular Formula: C17H26BNO3
Molecular Weight: 303.2 g/mol

2-methyl-N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide

CAS No.:

Cat. No.: VC13641300

Molecular Formula: C17H26BNO3

Molecular Weight: 303.2 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide -

Specification

Molecular Formula C17H26BNO3
Molecular Weight 303.2 g/mol
IUPAC Name 2-methyl-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
Standard InChI InChI=1S/C17H26BNO3/c1-11(2)15(20)19-14-10-13(9-8-12(14)3)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3,(H,19,20)
Standard InChI Key STAXHRJCIXFSOG-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)NC(=O)C(C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)NC(=O)C(C)C

Introduction

Chemical Identification and Nomenclature

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is 2-methyl-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide, reflecting its substitution pattern on the phenyl ring and the presence of the dioxaborolane group . Common synonyms include N-(2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isobutyramide and the identifiers AS-77252 and D93693 .

Molecular Formula and Weight

The molecular formula C₁₇H₂₆BNO₃ was confirmed via high-resolution mass spectrometry, with a calculated molecular weight of 303.2 g/mol . The boron atom resides within the dioxaborolane ring, while the propanamide group contributes to the compound’s polarity and hydrogen-bonding capacity.

Table 1: Key Identifiers

PropertyValueSource
CAS Number2246834-15-9
PubChem CID145884607
Molecular FormulaC₁₇H₂₆BNO₃
Molecular Weight303.2 g/mol
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)NC(=O)C(C)C
InChIKeySTAXHRJCIXFSOG-UHFFFAOYSA-N

Structural Characteristics

Molecular Structure Analysis

The compound features a phenyl ring substituted at the 2-position with a methyl group and at the 5-position with a tetramethyl dioxaborolane ring. The dioxaborolane moiety (C₈H₁₆BO₂) is a boronic ester formed by the reaction of a boronic acid with pinacol, enhancing the compound’s stability against hydrolysis . The isobutyramide group (C₄H₉NO) is attached to the phenyl ring via an amide bond, introducing a planar, rigid configuration that may influence intermolecular interactions .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis likely involves a multi-step process:

  • Introduction of the Boronic Ester: A Miyaura borylation reaction, where a palladium catalyst (e.g., Pd(dppf)Cl₂) facilitates the coupling of a halogenated aromatic precursor with bis(pinacolato)diboron (B₂pin₂) .

  • Amide Formation: Reaction of the resulting boronic ester with isobutyryl chloride in the presence of a base (e.g., triethylamine) to form the amide bond .

Optimization and Yield

Critical parameters for optimizing yield include:

  • Temperature: Borylation reactions typically proceed at 80–100°C .

  • Catalyst Loading: 2–5 mol% Pd catalyst for efficient coupling .

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Physicochemical Properties

Chemical Stability

The dioxaborolane ring is stable under anhydrous conditions but hydrolyzes in aqueous media to form the corresponding boronic acid . The amide bond is resistant to hydrolysis under neutral conditions but may degrade under strong acidic or basic conditions.

Table 2: Predicted Physicochemical Properties

PropertyValue/DescriptionMethod of Estimation
LogP (Partition Coeff.)~3.2ChemAxon Calculator
Hydrogen Bond Donors1 (Amide NH)PubChem Data
Hydrogen Bond Acceptors4 (Amide O, B-O bonds)PubChem Data

Biological Activities and Applications

Mechanistic Studies

The compound’s amide group may participate in hydrogen bonding with biological targets, while the boron atom could facilitate interactions with enzymes or nucleic acids .

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